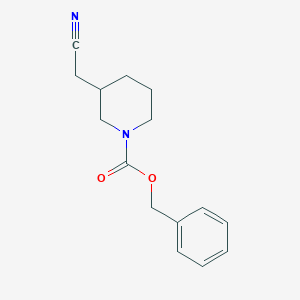
1-Benzyloxycarbonyl-3-cyanomethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(cyanomethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a cyanomethyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanomethyl reagents. One common method includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperidine derivative to introduce the benzyl group.
Addition of the cyanomethyl group:
Industrial Production Methods: Industrial production of benzyl 3-(cyanomethyl)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or benzyl group are replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine and benzyl derivatives.
科学的研究の応用
Chemistry: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its piperidine core is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, benzyl 3-(cyanomethyl)piperidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and fine chemicals.
作用機序
The mechanism of action of benzyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- Benzyl 3-[(cyanomethyl)amino]piperidine-1-carboxylate
- Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate)
- Piperidine derivatives with different substituents
Uniqueness: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, cyanomethyl group, and piperidine ring allows for versatile chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
benzyl 3-(cyanomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-8,10-12H2 |
InChIキー |
JATRZMZSBYRSNA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















